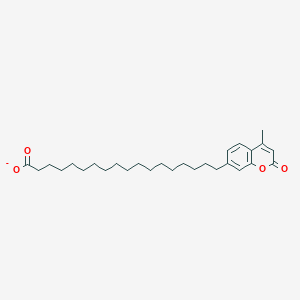
18-(4-Methyl-2-oxochromen-7-yl)octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-(4-Methyl-2-oxochromen-7-yl)octadecanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, is characterized by the presence of a chromen-2-one moiety substituted with a methyl group and an octadecanoate ester chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 18-(4-Methyl-2-oxochromen-7-yl)octadecanoate typically involves the esterification of 4-methyl-2-oxochromen-7-ol with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
18-(4-Methyl-2-oxochromen-7-yl)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-ol derivatives.
Substitution: The methyl group on the chromen-2-one ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using halogenating agents like N-bromosuccinimide (NBS) under light or heat.
Major Products Formed
Oxidation: Formation of 18-(4-Methyl-2-oxochromen-7-yl)octadecanoic acid.
Reduction: Formation of 18-(4-Methyl-2-chroman-7-yl)octadecanoate.
Substitution: Formation of halogenated derivatives such as 18-(4-Bromo-2-oxochromen-7-yl)octadecanoate.
Wissenschaftliche Forschungsanwendungen
18-(4-Methyl-2-oxochromen-7-yl)octadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 18-(4-Methyl-2-oxochromen-7-yl)octadecanoate involves its interaction with specific molecular targets. The chromen-2-one moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can interact with bacterial enzymes, disrupting their normal function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-2-oxochromen-7-yl benzenesulfonate
- 4-Methyl-2-oxochromen-7-yl furan-2-carboxylate
- 4-Methyl-2-oxochromen-7-yl carbamate
Uniqueness
18-(4-Methyl-2-oxochromen-7-yl)octadecanoate is unique due to its long octadecanoate ester chain, which imparts distinct physicochemical properties. This structural feature enhances its lipophilicity, making it more suitable for applications in lipid-based drug delivery systems.
Eigenschaften
Molekularformel |
C28H41O4- |
|---|---|
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
18-(4-methyl-2-oxochromen-7-yl)octadecanoate |
InChI |
InChI=1S/C28H42O4/c1-23-21-28(31)32-26-22-24(19-20-25(23)26)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-27(29)30/h19-22H,2-18H2,1H3,(H,29,30)/p-1 |
InChI-Schlüssel |
UNGLODKQYWRUCC-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)CCCCCCCCCCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


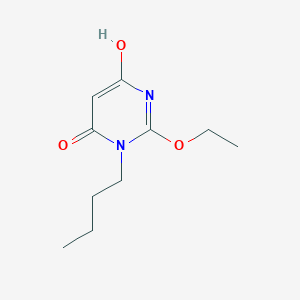
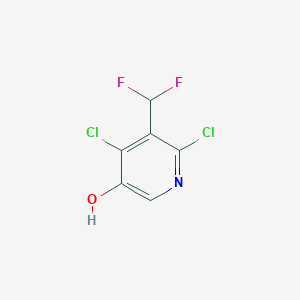
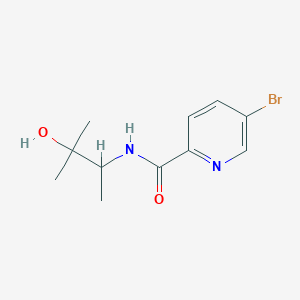
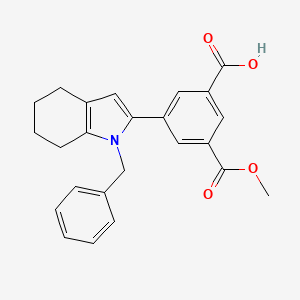
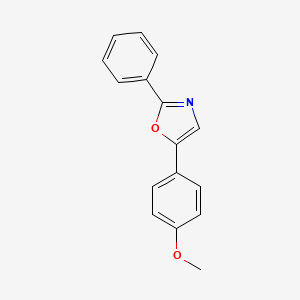
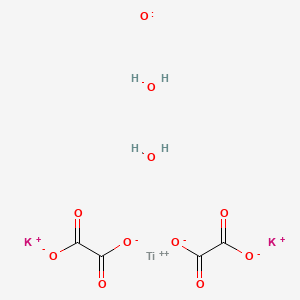
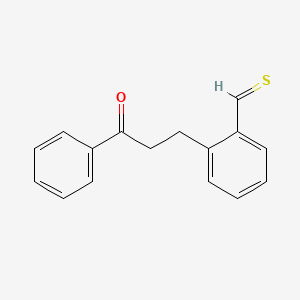
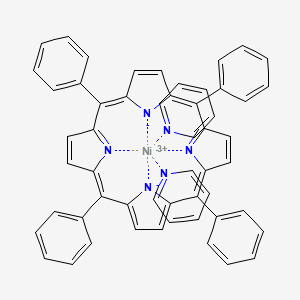
![Methyl6-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-6-oxohexanoate](/img/structure/B13094856.png)
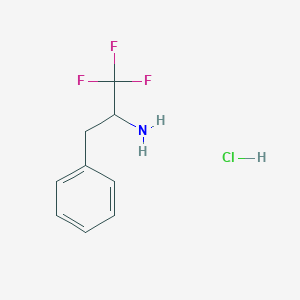
![2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B13094876.png)

![6-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B13094896.png)

